molecular formula C13H28N2 B15275650 (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine

Katalognummer: B15275650
Molekulargewicht: 212.37 g/mol
InChI-Schlüssel: JPGSFOZLFQPJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is a compound with the molecular formula C13H28N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of 4-methylpentan-2-amine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene, with sodium carbonate as the base and potassium iodide as a catalyst .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a branched alkyl chain and a piperidine ring makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H28N2

Molekulargewicht

212.37 g/mol

IUPAC-Name

4-methyl-N-(2-piperidin-1-ylethyl)pentan-2-amine

InChI

InChI=1S/C13H28N2/c1-12(2)11-13(3)14-7-10-15-8-5-4-6-9-15/h12-14H,4-11H2,1-3H3

InChI-Schlüssel

JPGSFOZLFQPJDB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NCCN1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.